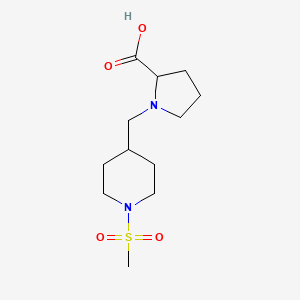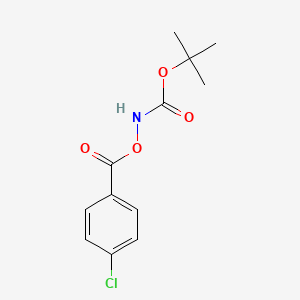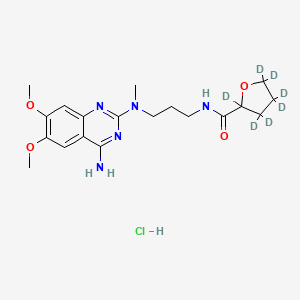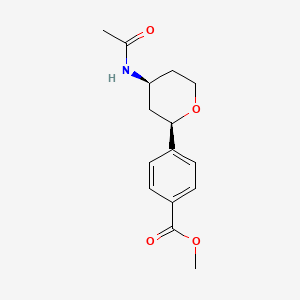
(S)-1-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its structure comprises a pyrrolidine ring, a piperidine ring, and a methylsulfonyl group, contributing to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the piperidine and pyrrolidine rings through a series of reactions, including nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-1-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as a lead compound for the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-1-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the context of its application, such as enzyme inhibition or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, differing in its chiral configuration.
N-methylpiperidine-4-carboxylic acid: A structurally related compound with a different functional group.
Pyrrolidine-2-carboxylic acid: A simpler analog lacking the piperidine and methylsulfonyl groups.
Uniqueness
(S)-1-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrrolidine-2-carboxylic acid is unique due to its combination of a pyrrolidine ring, a piperidine ring, and a methylsulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H22N2O4S |
|---|---|
Molekulargewicht |
290.38 g/mol |
IUPAC-Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H22N2O4S/c1-19(17,18)14-7-4-10(5-8-14)9-13-6-2-3-11(13)12(15)16/h10-11H,2-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
IDIVIISNCIJPIP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCC(CC1)CN2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12307776.png)


![[1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxybenzylidene)dichlororuthenium(II) chloride](/img/structure/B12307792.png)
![N-methyl-N-(pyridin-2-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12307800.png)


![8,12-Dimethyl-3-methylidene-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-1(11),12-dien-10-one](/img/structure/B12307839.png)
![4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)-](/img/structure/B12307858.png)




